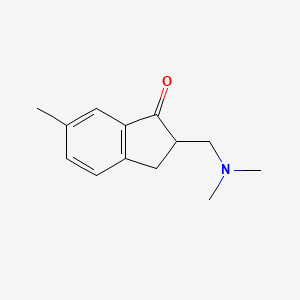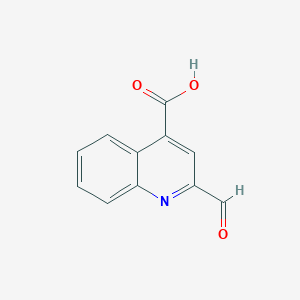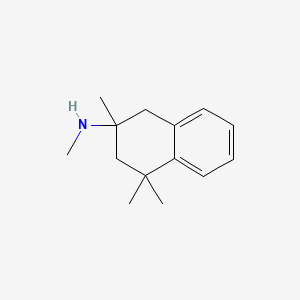
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with a complex structure that includes multiple methyl groups and a naphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Catalysts such as palladium or nickel may be employed to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the specific application, but often involve binding to active sites and altering the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with multiple methyl groups and a cyclic structure.
Naphthalene derivatives: Compounds with similar naphthalene backbones but different functional groups.
Uniqueness
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific arrangement of methyl groups and the presence of an amine group
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N,2,4,4-tetramethyl-1,3-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21N/c1-13(2)10-14(3,15-4)9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3 |
InChI-Schlüssel |
KECWEGGRWILTDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2=CC=CC=C21)(C)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





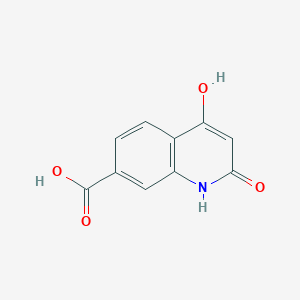

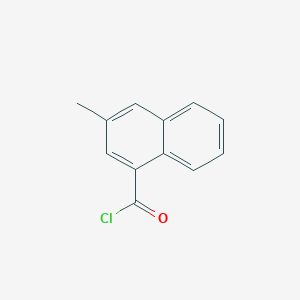

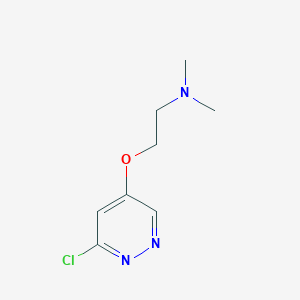
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
